molecular formula C10H24Cl2N2O B1441819 2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1219957-53-5

2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1441819
CAS No.: 1219957-53-5
M. Wt: 259.21 g/mol
InChI Key: CCQHGIYJSAGTKT-UHFFFAOYSA-N
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Description

2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C9H21Cl2N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride typically involves the reaction of piperidine derivatives with ethylamine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives of the original compound .

Scientific Research Applications

2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
  • 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Uniqueness

2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride is unique due to its specific structural features and the presence of both ethyl and piperidinylmethyl groups. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[ethyl(piperidin-4-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-2-12(7-8-13)9-10-3-5-11-6-4-10;;/h10-11,13H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQHGIYJSAGTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride

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